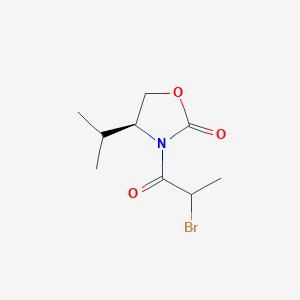
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromopropionyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one typically involves the reaction of 2-bromopropionyl chloride with an appropriate oxazolidinone derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropionyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxazolidinone ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazolidinones with various functional groups.
Reduction Reactions: Formation of alcohol derivatives of the oxazolidinone ring.
Oxidation Reactions: Formation of ketones or carboxylic acids from the isopropyl group.
Aplicaciones Científicas De Investigación
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. The bromopropionyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, affecting their function. The compound’s effects are mediated through pathways involving covalent modification of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromopropionyl-D,L-asparagine
- 2-Bromopropionyl-D,L-glycylglycine
- 2-Bromopropionyl-D,L-phenylalanine
- 2-Bromopropionyl-D,L-norvaline
- 2-Bromopropionyl-D,L-alanine
Uniqueness
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both a bromopropionyl group and an isopropyl group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
186355-83-9 |
|---|---|
Fórmula molecular |
C9H14BrNO3 |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
(4S)-3-(2-bromopropanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H14BrNO3/c1-5(2)7-4-14-9(13)11(7)8(12)6(3)10/h5-7H,4H2,1-3H3/t6?,7-/m1/s1 |
Clave InChI |
MNJZLTZJKSZFJF-COBSHVIPSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1C(=O)C(C)Br |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


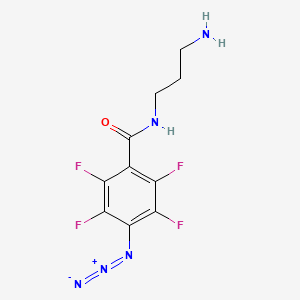
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

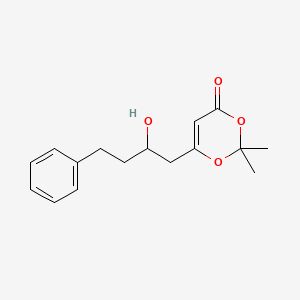
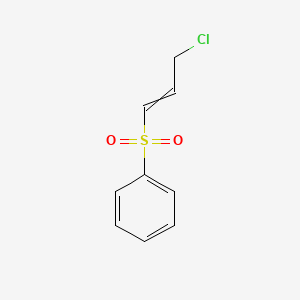
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

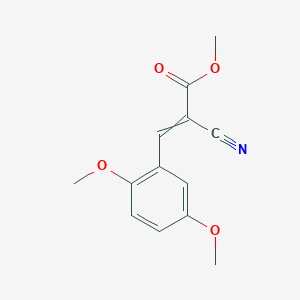
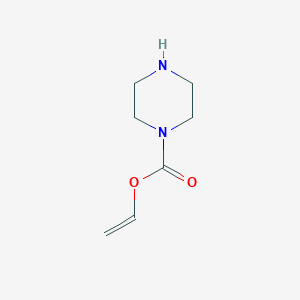
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
